molecular formula C16H17N3O4S B2623857 2-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-5-methylpyrazine CAS No. 1706207-47-7

2-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-5-methylpyrazine

Cat. No.: B2623857
CAS No.: 1706207-47-7
M. Wt: 347.39
InChI Key: OZLIWVMVVYSHDH-UHFFFAOYSA-N
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Description

2-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-5-methylpyrazine is a complex organic compound that features a unique combination of functional groups, including a sulfonyl azetidine and a methylpyrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-5-methylpyrazine typically involves multiple steps, starting with the preparation of the azetidine ring. Azetidines can be synthesized through various methods, including cyclization, nucleophilic substitution, cycloaddition, ring expansion, and rearrangement . One common approach involves the nucleophilic ring-opening of epoxides with sulfonamides .

Industrial Production Methods

Industrial production of such complex compounds often relies on optimized synthetic routes that ensure high yield and purity. The use of automated synthesis and purification techniques, along with stringent reaction conditions, helps in scaling up the production of this compound for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-5-methylpyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or the azetidine ring .

Scientific Research Applications

2-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-5-methylpyrazine has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 2-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-5-methylpyrazine is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, influenced by its functional groups and overall structure.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-5-methylpyrazine is unique due to its combination of a sulfonyl azetidine and a methylpyrazine moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-(5-methylpyrazin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c1-11-7-18-15(8-17-11)16(20)19-9-14(10-19)24(21,22)13-5-3-12(23-2)4-6-13/h3-8,14H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLIWVMVVYSHDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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